

physical and chemical properties of 5-Methoxy-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxy-2-methyl-4-nitroaniline

Cat. No.: B028023

[Get Quote](#)

An In-depth Technical Guide to 5-Methoxy-2-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Methoxy-2-methyl-4-nitroaniline**, a key chemical intermediate. This document details experimental protocols for its synthesis, purification, and characterization, and presents its core properties in a clear, tabular format for ease of reference.

Core Physical and Chemical Properties

5-Methoxy-2-methyl-4-nitroaniline is a substituted nitroaniline with the chemical formula C₈H₁₀N₂O₃. Its structural and physical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃	--INVALID-LINK--
Molecular Weight	182.18 g/mol	--INVALID-LINK--
Melting Point	168-170 °C	--INVALID-LINK--
Boiling Point	377.3 °C at 760 mmHg (Predicted)	ChemSrc
Appearance	Yellow to orange crystalline solid (Expected)	General knowledge of nitroanilines
CAS Number	106579-00-4	--INVALID-LINK--

Synthesis and Purification

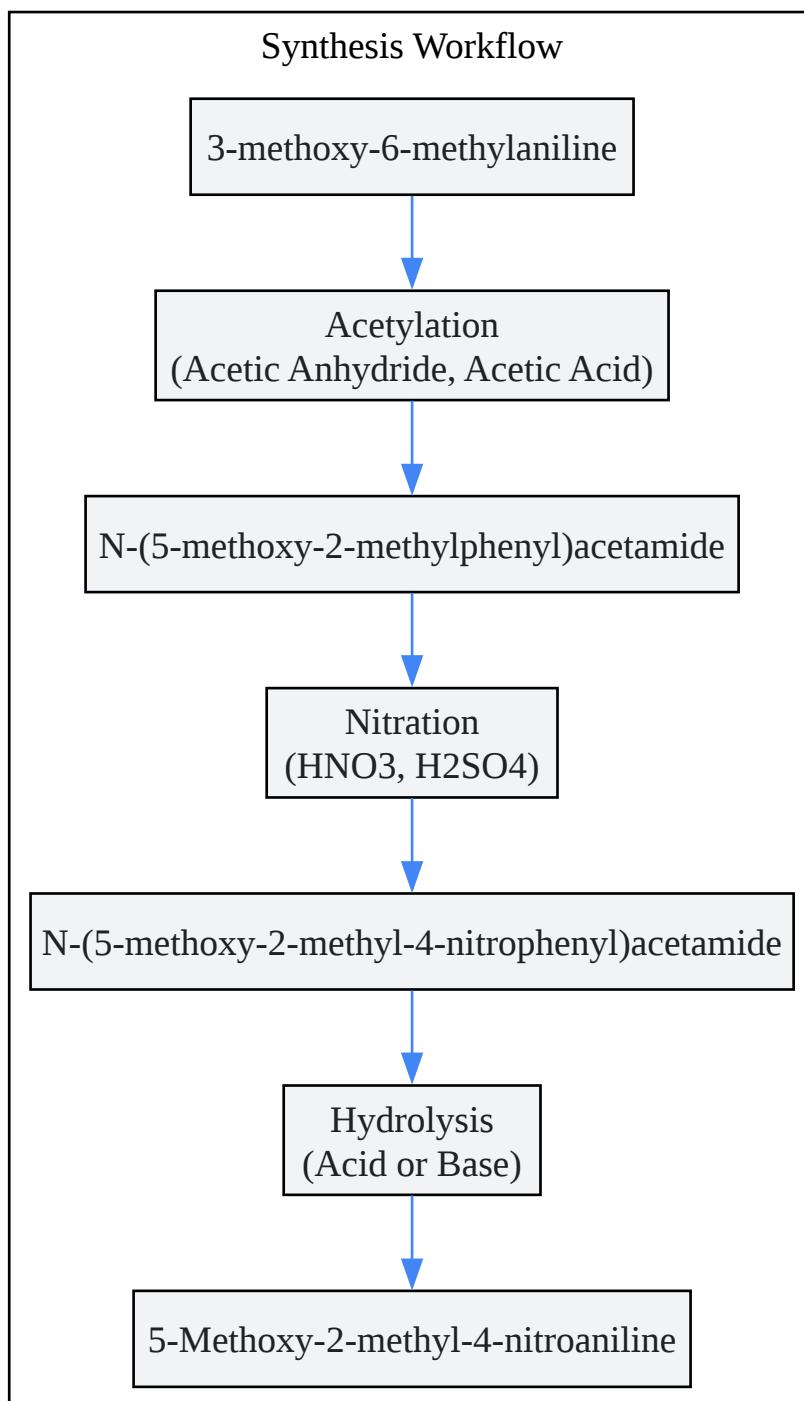
The synthesis of **5-Methoxy-2-methyl-4-nitroaniline** can be achieved through a multi-step process involving the acetylation of a substituted aniline, followed by nitration and subsequent hydrolysis.

Experimental Protocol: Synthesis

A plausible synthetic route starting from 3-methoxy-6-methylaniline is outlined below. This protocol is adapted from established methods for the synthesis of similar nitroaniline compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Step 1: Acetylation of 3-methoxy-6-methylaniline

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxy-6-methylaniline in glacial acetic acid.
- Slowly add acetic anhydride to the solution while stirring.
- Heat the reaction mixture to reflux for 2-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

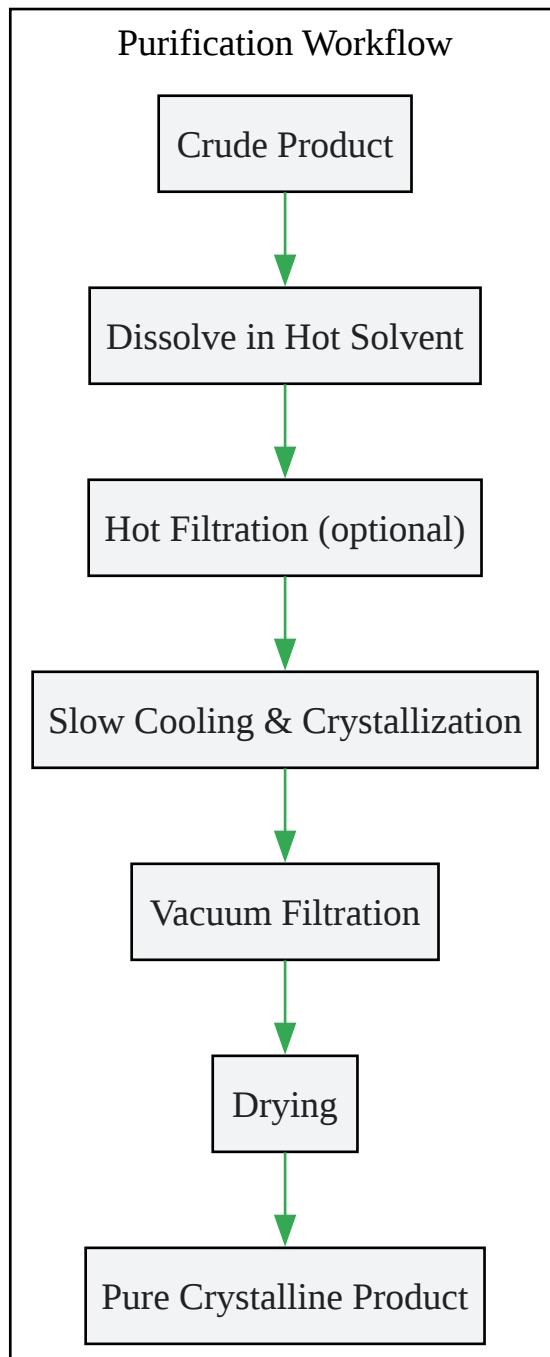

- Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the N-acetylated product.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield N-(5-methoxy-2-methylphenyl)acetamide.

Step 2: Nitration of N-(5-methoxy-2-methylphenyl)acetamide

- In a flask maintained at 0-5 °C with an ice bath, dissolve the N-(5-methoxy-2-methylphenyl)acetamide from the previous step in concentrated sulfuric acid.
- Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the low temperature and stirring vigorously.
- After the addition is complete, continue stirring at 0-5 °C for an additional 1-2 hours.
- Pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide.
- Filter the yellow precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide

- Suspend the dried N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., 70% sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide).
- Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
- If acidic hydrolysis is used, cool the reaction mixture and carefully neutralize with a base (e.g., sodium carbonate solution) to precipitate the final product. If basic hydrolysis is used, the product may precipitate upon cooling.
- Filter the resulting solid, wash with water, and dry to obtain crude **5-Methoxy-2-methyl-4-nitroaniline**.


[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **5-Methoxy-2-methyl-4-nitroaniline**.

Experimental Protocol: Purification

The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.[\[4\]](#) [\[5\]](#)[\[6\]](#)

- Solvent Selection: Screen for a suitable solvent or solvent pair. Ethanol, methanol, or a mixture of ethanol and water are often effective for nitroanilines. The ideal solvent should dissolve the compound well at its boiling point and poorly at low temperatures.
- Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Add more hot solvent in small portions until the solid is completely dissolved.
- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
- Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.

[Click to download full resolution via product page](#)

A standard workflow for the purification by recrystallization.

Spectroscopic Characterization

The structure and purity of **5-Methoxy-2-methyl-4-nitroaniline** can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

Experimental Protocol:

A ¹H NMR spectrum can be recorded on a 300 or 400 MHz spectrometer.[7] A small amount of the purified solid is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and transferred to an NMR tube.

Expected ¹H NMR Data (in CDCl₃, predicted):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5-7.8	s	1H	Ar-H (proton between nitro and methoxy groups)
~6.5-6.8	s	1H	Ar-H (proton adjacent to the amino group)
~4.0-4.5	br s	2H	-NH ₂
~3.8-4.0	s	3H	-OCH ₃
~2.1-2.3	s	3H	-CH ₃

Note: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating amino and methoxy groups will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield.[8]

¹³C NMR Spectroscopy

Experimental Protocol:

A ^{13}C NMR spectrum is typically acquired on the same instrument as the ^1H NMR, with a higher number of scans due to the lower natural abundance of the ^{13}C isotope.

Expected ^{13}C NMR Data (in CDCl_3 , predicted):

Chemical Shift (ppm)	Assignment
~150-155	C-OCH_3
~140-145	C-NO_2
~135-140	C-NH_2
~120-130	C-CH_3
~110-120	Ar-CH
~100-110	Ar-CH
~55-60	$-\text{OCH}_3$
~15-20	$-\text{CH}_3$

FT-IR Spectroscopy

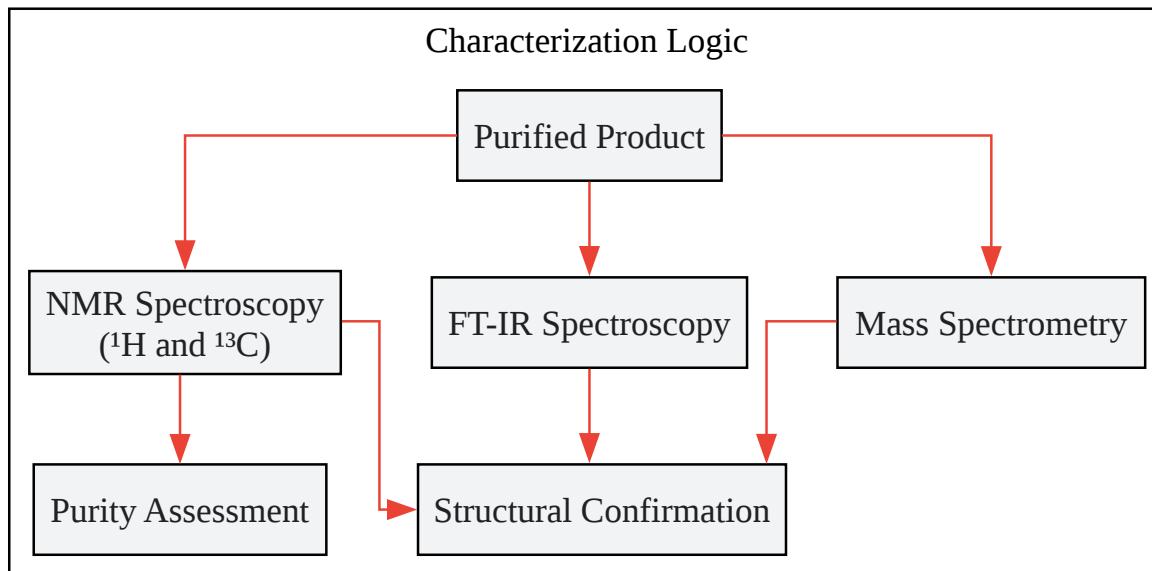
Experimental Protocol:

An FT-IR spectrum of the solid sample can be obtained using a Fourier Transform Infrared spectrometer, typically employing the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.[9][10][11]

Expected FT-IR Data:

Wavenumber (cm ⁻¹)	Vibration
3300-3500	N-H stretching (asymmetric and symmetric) of the primary amine
2850-3000	C-H stretching of the methyl and methoxy groups
~1600-1640	N-H bending (scissoring) of the primary amine
~1500-1550	Asymmetric NO ₂ stretching
~1300-1350	Symmetric NO ₂ stretching
~1200-1280	Aryl C-O stretching (asymmetric)
~1000-1050	Aryl C-O stretching (symmetric)

Mass Spectrometry


Experimental Protocol:

Mass spectral data can be acquired using a mass spectrometer, commonly with Electron Ionization (EI) for volatile compounds. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.[\[12\]](#)

Expected Mass Spectrometry Data (EI):

- Molecular Ion (M⁺): A peak at m/z = 182, corresponding to the molecular weight of the compound. The intensity of this peak may be variable.
- Key Fragmentation Patterns: Aromatic nitro compounds often exhibit characteristic fragmentation patterns.[\[13\]](#)[\[14\]](#)[\[15\]](#) Common losses include:
 - Loss of NO₂ (m/z = 136)
 - Loss of NO (m/z = 152)
 - Loss of CH₃ from the methoxy group (m/z = 167)

- Further fragmentation of the resulting ions.

[Click to download full resolution via product page](#)

Logical flow for the structural characterization and purity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 3. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rroij.com [rroij.com]
- 13. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- To cite this document: BenchChem. [physical and chemical properties of 5-Methoxy-2-methyl-4-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b028023#physical-and-chemical-properties-of-5-methoxy-2-methyl-4-nitroaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com